molecular formula C30H23N3O6S B2565649 [4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate CAS No. 518317-88-9

[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate

Cat. No. B2565649
CAS RN: 518317-88-9
M. Wt: 553.59
InChI Key: JMLYZKJKGGLEBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This typically involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure. The compound’s structure would then be analyzed in terms of bond lengths, bond angles, and conformation .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. This could include looking at how the compound reacts with other substances, what conditions are needed for these reactions to occur, and what the products of these reactions are .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to [4[(4ethoxyphenyl)sulfonyl(pyridine4carbonyl)amino]naphthalen1yl]Pyridine4carboxylate[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate have been synthesized and evaluated for their potential anticancer activities. For instance, derivatives of 1,4‐Naphthoquinones, which share a naphthalene core with the subject compound, demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds, upon biological evaluation, were found to induce apoptosis and arrest the cell cycle in the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Catalysis and Chemical Synthesis

Amide ligands derived from naphthalene, similar to the moiety in the queried compound, have been used in catalytic processes to facilitate the coupling of (hetero)aryl halides with sulfinic acid salts. This highlights the utility of naphthalene derivatives in synthesizing pharmaceutically relevant molecules, presenting a potential area of application for similar compounds in facilitating chemical transformations (Ma et al., 2017).

Material Science and Polymer Research

The sulfonate and pyridine groups present in compounds akin to the queried molecule have been investigated for their role in the synthesis of sulfonated polyimides, which are crucial materials in the development of proton exchange membranes for fuel cells. This research suggests potential applications in material science, particularly in energy technologies (Lei et al., 2011).

Drug Discovery and Molecular Docking

Further, the structural features of naphthalene-sulfonamide derivatives, similar to those in the target compound, have been explored in the discovery of new inhibitors for enzymes like CDK2, showcasing the potential of such compounds in drug discovery and development. Molecular docking studies associated with these compounds provide insights into their binding affinities and interactions with biological targets, opening avenues for the design of novel therapeutics (Abdel-Rahman et al., 2021).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at what biological targets the compound interacts with, and how this interaction leads to a biological response .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, or ways in which the compound’s synthesis could be improved .

properties

IUPAC Name

[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O6S/c1-2-38-23-7-9-24(10-8-23)40(36,37)33(29(34)21-13-17-31-18-14-21)27-11-12-28(26-6-4-3-5-25(26)27)39-30(35)22-15-19-32-20-16-22/h3-20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLYZKJKGGLEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate

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